2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that features both indole and isoindole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules . The compound’s unique structure, which includes a trifluoromethoxy group, enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves multiple steps. One common method starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The isoindole moiety can be synthesized via cyclization reactions involving phthalic anhydride and amines . The final step involves coupling the indole and isoindole derivatives under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways . The trifluoromethoxy group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
The presence of both indole and isoindole moieties, along with the trifluoromethoxy group, makes 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid unique. This combination enhances its chemical stability, biological activity, and potential therapeutic applications .
Properties
Molecular Formula |
C21H15F3N2O5 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H15F3N2O5/c1-10-13(15-9-12(31-21(22,23)24)3-5-17(15)25-10)6-7-26-18(27)14-4-2-11(20(29)30)8-16(14)19(26)28/h2-5,8-9,25H,6-7H2,1H3,(H,29,30) |
InChI Key |
NURVCEGCALPSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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